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Compound of Interest

Compound Name: Dimethyl tetradecanedioate

Cat. No.: B1583837

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data for Dimethyl
tetradecanedioate, a dicarboxylic acid methyl ester. The information detailed herein is
intended to support researchers and scientists in academic and industrial settings, particularly
those involved in drug development and chemical analysis, by providing key data for
compound identification, characterization, and quality control.

Spectral Data Summary

The following tables summarize the key spectral data for Dimethyl tetradecanedioate,
including Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) spectroscopy, and
Infrared (IR) spectroscopy. While publicly available databases confirm the existence of this
data, this guide presents a consolidated view of expected and reported values.

Table 1: Mass Spectrometry Data

Parameter Value Reference
Molecular Formula C16H3004 [1][2]
Molecular Weight 286.41 g/mol [1]

] No specific fragmentation data
Major Fragment lons (m/z) ]
found in searches.

lonization Mode Electron lonization (EI)
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Table 2: *H NMR Spectral Data (Predicted)

Note: The following are predicted chemical shifts based on the structure of Dimethyl
tetradecanedioate and data from analogous long-chain esters. Actual experimental values
may vary based on solvent and spectrometer frequency.

Chemical Shift (ppm) Multiplicity Assignment
~3.67 Singlet -OCHs (Methyl ester)
) -CH2-C=0 (Methylene alpha to

~2.30 Triplet

carbonyl)

] -CH2-CH2-C=0 (Methylene

~1.62 Multiplet

beta to carbonyl)
~1.2-1.4 Multiplet -(CHz2)10- (Methylene chain)

Table 3: *C NMR Spectral Data

Note: Specific experimental data with peak assignments for Dimethyl tetradecanedioate were
not found. The following are typical chemical shifts for the functional groups present in the

molecule.
Chemical Shift (ppm) Assighment
~174 C=0 (Ester carbonyl)
~51 -OCHs (Methyl ester)
~34 -CH2-C=0 (Methylene alpha to carbonyl)
~29 -(CH2)10- (Methylene chain)
~25 -CHz2-CH2-C=0 (Methylene beta to carbonyl)

Table 4: Infrared (IR) Spectroscopy Data

Note: The FTIR spectrum of Dimethyl tetradecanedioate has been recorded as a film cast
from chloroform.[1] The following are characteristic absorption bands for long-chain aliphatic
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esters.
Wavenumber (cm~?) Intensity Assignment
~2920, ~2850 Strong C-H stretching (alkane)
~1740 Strong C=0 stretching (ester)
~1465 Medium C-H bending (methylene)
~1170 Strong C-O stretching (ester)

Experimental Protocols

Detailed experimental protocols for the acquisition of spectral data for Dimethyl
tetradecanedioate are not widely available. Therefore, the following sections describe
generalized, yet detailed, methodologies based on standard practices for the analysis of long-
chain dicarboxylic acid methyl esters.

Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To determine the molecular weight and fragmentation pattern of Dimethyl
tetradecanedioate.

Instrumentation: A gas chromatograph coupled to a mass spectrometer (GC-MS) with an
electron ionization (EI) source.

Procedure:

o Sample Preparation: Prepare a dilute solution of Dimethyl tetradecanedioate (e.g., 1
mg/mL) in a volatile organic solvent such as hexane or ethyl acetate.

e GC Conditions:

o Column: A non-polar capillary column (e.g., 30 m x 0.25 mm ID, 0.25 pm film thickness)
with a stationary phase such as 5% phenyl-methylpolysiloxane is suitable for this analysis.

o Injector Temperature: 250 °C.
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o Carrier Gas: Helium at a constant flow rate of 1 mL/min.

o Oven Temperature Program:

= |nitial temperature: 100 °C, hold for 2 minutes.

» Ramp: Increase to 280 °C at a rate of 10 °C/min.

= Final hold: Hold at 280 °C for 10 minutes.

o Injection Volume: 1 pL.

o Split Ratio: 20:1.

e MS Conditions:

o lonization Mode: Electron lonization (El).

[¢]

lonization Energy: 70 eV.

[e]

Mass Range: m/z 40-500.

o

Source Temperature: 230 °C.

[¢]

Transfer Line Temperature: 280 °C.

o Data Analysis: The resulting total ion chromatogram (TIC) will show a peak corresponding to
Dimethyl tetradecanedioate. The mass spectrum of this peak will provide the molecular ion
and characteristic fragment ions.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To elucidate the carbon-hydrogen framework of Dimethyl tetradecanedioate.
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher for tH NMR).
Procedure:

e Sample Preparation:
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o For *H NMR, dissolve 5-10 mg of Dimethyl tetradecanedioate in approximately 0.7 mL of
deuterated chloroform (CDCIs).

o For 3C NMR, a more concentrated sample of 20-50 mg in 0.7 mL of CDCls is
recommended.

o Add a small amount of tetramethylsilane (TMS) as an internal standard (4 0.00 ppm).
e 1H NMR Acquisition:

o Pulse Sequence: Standard single-pulse sequence.

o Number of Scans: 16.

o Relaxation Delay: 1 second.

o Acquisition Time: 4 seconds.
e 13C NMR Acquisition:

o Pulse Sequence: Proton-decoupled pulse sequence.

o Number of Scans: 1024 or more to achieve adequate signal-to-noise.

o Relaxation Delay: 2 seconds.

» Data Analysis: Process the raw data (Free Induction Decay) by applying a Fourier transform,
phasing, and baseline correction. The chemical shifts of the peaks are then referenced to the
TMS signal.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in Dimethyl tetradecanedioate.
Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer.
Procedure:

o Sample Preparation (Thin Film Method):
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o Place a small amount of solid Dimethyl tetradecanedioate onto a salt plate (e.g., KBr or
NacCl).

o If the compound is a solid, a few milligrams can be dissolved in a volatile solvent like
chloroform, and a drop of the solution is placed on the salt plate. The solvent is then
allowed to evaporate, leaving a thin film of the sample.

o Alternatively, a KBr pellet can be prepared by mixing a small amount of the sample with
dry KBr powder and pressing it into a transparent disk.

e FTIR Acquisition:
o Scan Range: 4000-400 cm~1.
o Resolution: 4 cm~1.
o Number of Scans: 16.

o Data Analysis: The resulting spectrum will show absorption bands corresponding to the
various functional groups in the molecule.

Workflow Visualization

The following diagram illustrates the general workflow for the spectral analysis of Dimethyl

tetradecanedioate.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact
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